molecular formula C21H20N4O3S2 B12494771 N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide

N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide

Cat. No.: B12494771
M. Wt: 440.5 g/mol
InChI Key: SGXUTVLCFHZTAP-UHFFFAOYSA-N
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Description

N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N4O3S2/c26-19(17-3-1-13-28-17)23-21(29)22-15-5-7-16(8-6-15)24-9-11-25(12-10-24)20(27)18-4-2-14-30-18/h1-8,13-14H,9-12H2,(H2,22,23,26,29)

InChI Key

SGXUTVLCFHZTAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the acylation of piperazine with thiophene-2-carbonyl chloride, followed by the coupling of the resulting intermediate with 4-aminophenyl isothiocyanate. The final step involves the reaction of this intermediate with furan-2-carboxylic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.

Scientific Research Applications

N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infections.

    Industry: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide
  • N-{4-[4-(4-bromophenyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide
  • N-{4-[4-(2-chlorophenyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide

Uniqueness

N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring, in particular, enhances its potential for electronic interactions and biological activity, distinguishing it from other similar compounds.

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